3,6-Bis(methylsulfanyl)-1,2,4,5-tetrazine 3,6-Bis(methylsulfanyl)-1,2,4,5-tetrazine
Brand Name: Vulcanchem
CAS No.: 1672-34-0
VCID: VC7863691
InChI: InChI=1S/C4H6N4S2/c1-9-3-5-7-4(10-2)8-6-3/h1-2H3
SMILES: CSC1=NN=C(N=N1)SC
Molecular Formula: C4H6N4S2
Molecular Weight: 174.3 g/mol

3,6-Bis(methylsulfanyl)-1,2,4,5-tetrazine

CAS No.: 1672-34-0

Cat. No.: VC7863691

Molecular Formula: C4H6N4S2

Molecular Weight: 174.3 g/mol

* For research use only. Not for human or veterinary use.

3,6-Bis(methylsulfanyl)-1,2,4,5-tetrazine - 1672-34-0

Specification

CAS No. 1672-34-0
Molecular Formula C4H6N4S2
Molecular Weight 174.3 g/mol
IUPAC Name 3,6-bis(methylsulfanyl)-1,2,4,5-tetrazine
Standard InChI InChI=1S/C4H6N4S2/c1-9-3-5-7-4(10-2)8-6-3/h1-2H3
Standard InChI Key ROUDTSAXQIBBFZ-UHFFFAOYSA-N
SMILES CSC1=NN=C(N=N1)SC
Canonical SMILES CSC1=NN=C(N=N1)SC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a planar 1,2,4,5-tetrazine ring, a six-membered aromatic system with four nitrogen atoms. The methylsulfanyl (−SMe) substituents at positions 3 and 6 enhance electron deficiency, making the tetrazine highly reactive toward electron-rich dienophiles. Key structural descriptors include:

  • SMILES: CSC1=NN=C(SC)N=N1

  • InChIKey: ROUDTSAXQIBBFZ-UHFFFAOYSA-N

  • IUPAC Name: 3,6-bis(methylsulfanyl)-1,2,4,5-tetrazine

Notably, confusion may arise with the dihydro analog (1,2-dihydro-1,2,4,5-tetrazine), which has a molecular weight of 176.3 g/mol and distinct reactivity . The non-dihydro form discussed here is fully unsaturated, as evidenced by its C4H6N4S2\text{C}_4\text{H}_6\text{N}_4\text{S}_2 stoichiometry .

Physical Properties

PropertyValueSource
Molecular Weight174.25 g/mol
Melting Point82–87°C
DensityNot reported
SolubilitySoluble in polar solvents

The compound’s crystalline form and stability at low temperatures (−20°C) facilitate its handling in synthetic workflows .

Synthesis and Reactivity

Synthetic Routes

Applications in Organic Synthesis

Synthesis of Heterocycles

The compound serves as a precursor to substituted indoles and indolines. Sequential [4+2] cycloadditions with alkynes or alkenes, followed by rearomatization, afford nitrogen-rich heterocycles critical in drug discovery . For example, reactions with morpholine derivatives yield 3-(methylthio)-6-morpholino-1,2,4,5-tetrazine, a intermediate in alkaloid synthesis .

Bioconjugation and Click Chemistry

In bioconjugation, the tetrazine’s fast kinetics and selectivity enable labeling of biomolecules without perturbing biological function. A case study demonstrated its use in modifying TCO-PEG3-biotin, a probe for avidin-based detection systems . The reaction’s efficiency (k103M1s1\text{k} \approx 10^3 \, \text{M}^{-1}\text{s}^{-1}) surpasses traditional click chemistry methods, enabling real-time imaging applications .

Hazard StatementPrecautionary Measure
H315: Skin irritationP280: Wear gloves
H319: Eye irritationP305+P351+P338: Rinse eyes
H335: Respiratory irritationP261: Avoid inhalation

Classified under GHS07, the compound requires storage at −20°C in airtight containers to prevent degradation .

Comparative Analysis with Analogues

3,6-Bis(methoxycarbonyl)-1,2,4,5-tetrazine

This analogue (C6H6N4O4\text{C}_6\text{H}_6\text{N}_4\text{O}_4), bearing methoxycarbonyl groups, exhibits reduced reactivity due to electron-withdrawing ester substituents. It serves as a precursor in natural product synthesis (e.g., lycogalic acid) but lacks the bioorthogonality of the methylsulfanyl derivative .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator